molecular formula C11H19ClN2O B13428803 1'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride

1'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride

Cat. No.: B13428803
M. Wt: 230.73 g/mol
InChI Key: AHGKVRNTSVVWNP-UHFFFAOYSA-N
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Description

1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride is a complex organic compound featuring a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using scalable reactions and conditions.

Chemical Reactions Analysis

1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s modifications .

Comparison with Similar Compounds

1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of 1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride lies in its specific spirocyclic structure and the potential for diverse modifications, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H19ClN2O

Molecular Weight

230.73 g/mol

IUPAC Name

1'-methylspiro[8-azabicyclo[3.2.1]octane-3,4'-pyrrolidine]-2'-one;hydrochloride

InChI

InChI=1S/C11H18N2O.ClH/c1-13-7-11(6-10(13)14)4-8-2-3-9(5-11)12-8;/h8-9,12H,2-7H2,1H3;1H

InChI Key

AHGKVRNTSVVWNP-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CC3CCC(C2)N3)CC1=O.Cl

Origin of Product

United States

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